molecular formula C21H23NO3 B2776869 tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate CAS No. 1315365-40-2

tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate

Cat. No.: B2776869
CAS No.: 1315365-40-2
M. Wt: 337.419
InChI Key: VHAFZILPUKCUOL-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenylprop-2-yn-1-yl moiety

Mechanism of Action

Mode of Action

The mode of action of this compound involves its interaction with its targets. It is known to participate in C-N cross coupling reactions . This could potentially lead to changes in the structure and function of the target molecules, thereby influencing their activity.

Biochemical Pathways

It is known to participate in intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids . This suggests that it may play a role in the synthesis or modification of these acids, which are involved in various biochemical processes.

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. Given its potential role in the synthesis or modification of cyclic hydroxamic acids , it may influence the functions of these acids at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the propargylamine derivative, which is then coupled with a benzyloxyphenyl group.

    Coupling Reaction: The propargylamine derivative undergoes a coupling reaction with 4-(benzyloxy)phenyl bromide in the presence of a palladium catalyst and a base, such as potassium carbonate, to form the desired product.

    Protection: The final step involves the protection of the amine group with a tert-butyl carbamate group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triple bond in the propargyl group, converting it to a single or double bond.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the propargyl group.

    Reduction Products: Alkenes or alkanes resulting from the reduction of the triple bond.

    Substitution Products: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine: In medicinal chemistry, tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate is explored for its potential as a pharmacophore. It can be modified to create derivatives with potential biological activity, such as enzyme inhibitors or receptor modulators.

Industry: The compound’s structural features make it useful in the development of new materials, including polymers and advanced coatings. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.

Comparison with Similar Compounds

    tert-Butyl N-(benzyloxy)carbamate: A related compound with a similar structure but lacking the propargyl group.

    tert-Butyl N-(phenyl)carbamate: Another similar compound where the benzyloxy group is replaced with a phenyl group.

Uniqueness: tert-Butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate is unique due to the presence of the propargyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

tert-butyl N-[3-(4-phenylmethoxyphenyl)prop-2-ynyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-21(2,3)25-20(23)22-15-7-10-17-11-13-19(14-12-17)24-16-18-8-5-4-6-9-18/h4-6,8-9,11-14H,15-16H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAFZILPUKCUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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